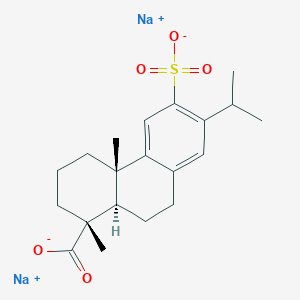

Ecabet sodium

Overview

Description

Ecabet Sodium is a pharmaceutical compound primarily used for its gastroprotective properties. It is marketed in Japan as an oral agent for the treatment of gastric ulcers and gastritis. This compound enhances the production of mucin, a glycoprotein component of the tear film, which lubricates and protects the gastric mucosa .

Scientific Research Applications

Ecabet Sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying sulfonation reactions and their mechanisms.

Biology: this compound is investigated for its effects on mucin production and its role in protecting the gastric mucosa.

Medicine: It is used in the treatment of gastric ulcers, gastritis, and dry eye syndrome.

Mechanism of Action

Ecabet Sodium exerts its effects by enhancing the protective action of the gastric mucosa. It increases the production of mucus and bicarbonate, which are essential for protecting the stomach lining from the harsh acidic environment. Additionally, this compound inhibits the activity of pepsin and reduces the survival of Helicobacter pylori in the stomach. It acts as an inhibitor of urease and NADPH oxidase, preventing bacterial adhesion to the gastric mucosa .

Similar Compounds:

Rebamipide: Another gastroprotective agent used to treat gastric ulcers and gastritis. It stimulates the production of prostaglandin and epidermal growth factor.

Sucralfate: Forms a protective barrier on the gastric mucosa, shielding it from acid and pepsin.

Misoprostol: A prostaglandin analog that increases mucus and bicarbonate production, providing gastroprotection.

Uniqueness of this compound: this compound is unique in its dual action of enhancing mucin production and inhibiting bacterial enzymes. This dual mechanism makes it particularly effective in treating Helicobacter pylori-associated gastric conditions and providing comprehensive protection to the gastric mucosa .

Biochemical Analysis

Biochemical Properties

Ecabet sodium interacts with several enzymes and proteins. It acts as an inhibitor of Helicobacter pylori NADPH oxidase and urease . By inhibiting these enzymes, this compound prevents bacterial adhesion to the gastric mucosa . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice of experimental animals . This influences cell function by affecting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the activity of H. pylori NADPH oxidase and urease . This inhibition prevents bacterial adhesion to the gastric mucosa, thereby exerting its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ecabet Sodium involves the sulfonation of dehydroabietic acid. The process includes the following steps:

Sulfonation Reaction: Dehydroabietic acid is reacted with sulfur trioxide in the presence of a solvent such as dichloromethane.

Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonation and neutralization processes. The compound is then purified and crystallized to obtain the final product. The preparation method aims to improve the taste and patient compliance by reducing the bitterness of the raw material .

Chemical Reactions Analysis

Types of Reactions: Ecabet Sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify its chemical structure, potentially altering its pharmacological properties.

Substitution: Substitution reactions can occur, particularly involving the sulfonate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acid derivatives .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ecabet sodium involves the reaction of 2-mercaptobenzoic acid with sodium hydroxide and chloroacetic acid to form the final product.", "Starting Materials": ["2-mercaptobenzoic acid", "sodium hydroxide", "chloroacetic acid"], "Reaction": [ "Step 1: Dissolve 2-mercaptobenzoic acid in water.", "Step 2: Add sodium hydroxide to the solution and stir until the pH reaches 8-9.", "Step 3: Add chloroacetic acid to the solution and stir for 2-3 hours at room temperature.", "Step 4: Adjust the pH to 6-7 using hydrochloric acid.", "Step 5: Filter the solution to obtain the solid product.", "Step 6: Wash the solid product with water and dry it in a vacuum oven.", "Step 7: Recrystallize the product from water to obtain pure Ecabet sodium." ] } | |

CAS RN |

86408-72-2 |

Molecular Formula |

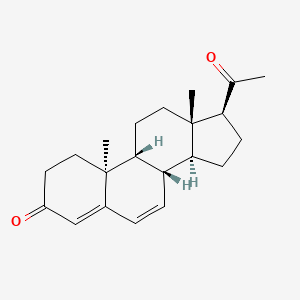

C20H27NaO5S |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

sodium;(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C20H28O5S.Na/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+1/p-1/t17-,19-,20-;/m1./s1 |

InChI Key |

RCVIHORGZULVTN-YGJXXQMASA-M |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)[O-])C)S(=O)(=O)O.[Na+] |

SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C)S(=O)(=O)O.[Na+] |

Appearance |

Solid powder |

physical_description |

Solid |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

4.26e-03 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Ecabet Sodium; TA-2711; TA 2711; TA-2711; TA-2711E; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

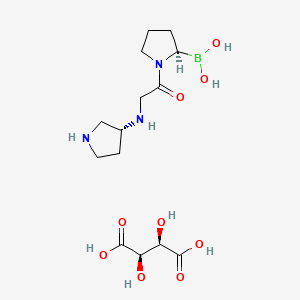

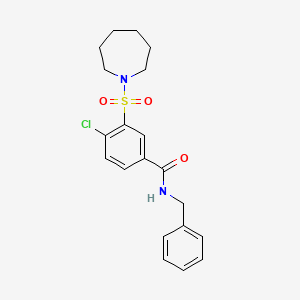

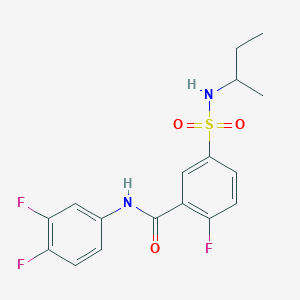

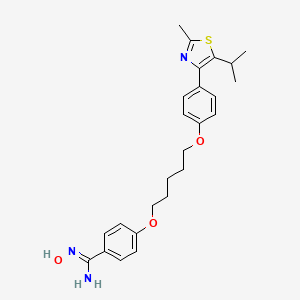

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)

![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)